4-[4-(benzyloxy)phenyl]-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Overview
Description
4-[4-(benzyloxy)phenyl]-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.14601278 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research in the field of heterocyclic chemistry has shown interest in the synthesis of novel compounds, such as pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, for their potential antimicrobial and anti-inflammatory activities. These studies involve multi-component cyclo-condensation reactions to prepare a wide range of derivatives, which are then evaluated for their biological activities (Kendre, Landge, & Bhusare, 2015).
Ring Rearrangements and Reactivity
Research into the reactivity of heterocyclic compounds has explored ring rearrangements and the reactivity of certain benzodiazepine derivatives toward various nucleophiles. These studies provide insights into the chemical behavior of these compounds and their potential utility in synthesizing a diverse array of heterocyclic structures with interesting biological activities (Salah, Ahmed, & Hassan, 2017).
Heterocyclic Compound Synthesis
The development of methods for synthesizing fused heterocyclic compounds, such as pyrazolo[3,4-e][1,4]thiazepin derivatives, highlights the ongoing interest in expanding the chemical space of heterocyclic chemistry for potential therapeutic applications. These methods often involve solid acid-catalyzed multi-component reactions in water, showcasing the interest in more sustainable and efficient synthetic approaches (Zhang, Li, & Qi, 2016).
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-1-propan-2-yl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14(2)25-21-19(22(27)24-25)20(29-13-18(26)23-21)16-8-10-17(11-9-16)28-12-15-6-4-3-5-7-15/h3-11,14,20H,12-13H2,1-2H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTODONRGYJFQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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